5-(benzylthio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
Pyrimido[4,5-d]pyrimidines are types of bicyclic [6 + 6] systems . They are two fused pyrimidine rings with four possible structural isomers. Consequently, they are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .
Synthesis Analysis
The synthesis of pyrimido[4,5-d]pyrimidines involves various methods . One of the routes yields the desired 4,6-diaryl-3-(aryldiazenyl)-7-thioxo-4,6,7,8-tetrahydro-pyrimido .Molecular Structure Analysis
The molecular structure of pyrimido[4,5-d]pyrimidines involves two fused pyrimidine rings with four possible structural isomers. They are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .Chemical Reactions Analysis
The reactivities of the substituents linked to the ring carbon and nitrogen atoms of pyrimido[4,5-d]pyrimidines have been studied . Nucleophilic addition of hydroxyl amine to the cyano function of tetraoxo-1,4,5,6,7,8-hexahydro-pyrimido .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimido[4,5-d]pyrimidines can vary depending on the substituents attached to the ring carbon and nitrogen atoms .Scientific Research Applications
Synthesis Methods
This compound is a type of pyrimido[4,5-d]pyrimidine, a bicyclic [6 + 6] system . The synthesis methods of these compounds are a significant area of study .
Reactivity Study
The reactivity of the substituents linked to the ring carbon and nitrogen atoms of pyrimido[4,5-d]pyrimidines is another important area of research .
Biological Applications
Pyrimido[4,5-d]pyrimidines have been applied on a large scale in the medical and pharmaceutical fields . They have been studied for their biological characteristics .
Anti-Inflammatory Activities
Research has shown that pyrimidines display a range of pharmacological effects, including anti-inflammatory activities . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Structure-Activity Relationships (SARs)
The structure-activity relationships (SARs) of pyrimidine derivatives are another area of interest . Detailed SAR analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Synthesis of Novel Derivatives
The synthesis of novel pyrimidine-2-thiol, pyrazole, and pyran derivatives is another potential application .
Future Directions
properties
IUPAC Name |
5-benzylsulfanyl-1,3-dimethyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S2/c1-22-16-14(18(24)23(2)19(22)25)17(27-11-12-7-4-3-5-8-12)21-15(20-16)13-9-6-10-26-13/h3-10H,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWUPOWGPGJELT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=CS3)SCC4=CC=CC=C4)C(=O)N(C1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(benzylthio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione |
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